![molecular formula C16H16N2O6 B2583374 4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid CAS No. 1029938-34-8](/img/structure/B2583374.png)

4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

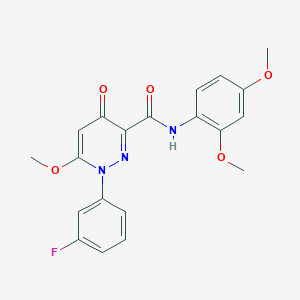

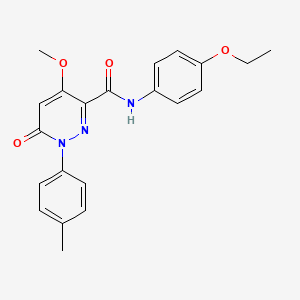

Molecular Structure Analysis

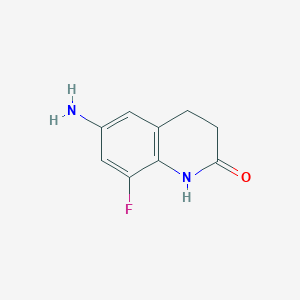

The molecular structure of this compound is characterized by a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 aliphatic secondary amine .Aplicaciones Científicas De Investigación

Novel Amino Acid Synthesis

4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid may find applications in the synthesis of novel amino acids such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which shows promise as a building block for peptidomimetics and combinatorial chemistry scaffolds. The synthesis involves regioselective amidomethylation with hydroxymethylphthalimide starting from 4-aminobenzoic acid, demonstrating the potential for creating distinct functionalities within the molecule for selective reactions and protection strategies in peptide synthesis (Pascal et al., 2000).

Coordination Polymers and Photophysical Properties

Derivatives of benzoic acids, such as those structurally related to this compound, have been utilized in the assembly of lanthanide coordination compounds. These compounds, synthesized from aromatic carboxylic acids with modifications like benzyl and pyridyl moieties, form coordination polymers with lanthanides, showcasing interesting photophysical properties. The coordinated benzoate ligands in these complexes act as efficient light-harvesting chromophores, suggesting potential applications in materials science and luminescence studies (Sivakumar et al., 2011).

Host-Guest Complexation in Aqueous Solution

The complexation of benzoic acid derivatives by β-cyclodextrins substituted with linear and cyclic alkyl triamines in aqueous solutions highlights the influence of charge, hydrophobicity, and stereochemistry on the stability of host-guest complexes. Such studies are crucial for understanding molecular recognition processes, which could be relevant for drug delivery systems and the design of molecular sensors (Kean et al., 1999).

Propiedades

IUPAC Name |

4-[[3-carboxy-3-(furan-2-ylmethylamino)propanoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-14(18-11-5-3-10(4-6-11)15(20)21)8-13(16(22)23)17-9-12-2-1-7-24-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCUPWHBAPAKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2583294.png)

![2-(Ethylsulfanyl)-7,9-dimethyl-4-(phenylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2583295.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2583306.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)

![(E)-3-[(5-methyl-1H-pyrazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2583311.png)

![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)